Cas no 2171762-14-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid
- 2171762-14-2
- EN300-1522178
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid
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- インチ: 1S/C24H24N4O6/c1-14(22-25-13-34-28-22)26-23(31)20(10-11-21(29)30)27-24(32)33-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19-20H,10-12H2,1H3,(H,26,31)(H,27,32)(H,29,30)
- InChIKey: LLUPTMCFMYTNQR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC(C1=NOC=N1)C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 464.16958450g/mol
- どういたいしつりょう: 464.16958450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522178-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1522178-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1522178-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1522178-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1522178-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1522178-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1522178-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1522178-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1522178-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1522178-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |
2171762-14-2 | 10g |
$14487.0 | 2023-06-05 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acidに関する追加情報
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic Acid (CAS No. 2171762-14-2)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171762-14-2, represents a sophisticated molecular structure that combines multiple functional groups, making it a promising candidate for various biological applications.
The core structure of this compound features a butanoic acid backbone, which is a common motif in many bioactive molecules. This backbone is further modified with two distinct functional units: a (9H-fluoren-9-yl)methoxycarbonyl group and a 1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl moiety. These modifications not only enhance the compound's complexity but also contribute to its potential biological activity.
The (9H-fluoren-9-yl)methoxycarbonyl group is particularly noteworthy due to its ability to influence the electronic properties of the molecule. Fluorene derivatives are known for their stability and fluorescence characteristics, which can be advantageous in drug design. The methoxycarbonyl (Moc) group serves as a protecting group in peptide synthesis and can also enhance the solubility and metabolic stability of the compound.
The second major functional unit, the 1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl, introduces a heterocyclic ring system that is commonly found in biologically active compounds. Oxadiazole derivatives have been extensively studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of this moiety suggests that this compound may exhibit similar biological activities.
The combination of these two functional units on a butanoic acid backbone creates a multifaceted molecule with potential applications in drug discovery. The butanoic acid moiety itself is a well-known pharmacophore that can interact with various biological targets. Its dual modification with the fluorene and oxadiazole groups makes it an intriguing candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds that combine multiple pharmacophores to enhance efficacy and reduce side effects. The structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid aligns well with this trend. The presence of both fluorene and oxadiazole moieties allows for the exploration of synergistic effects between these two functional groups.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The fluorene group can be used for imaging purposes, allowing researchers to track the compound's distribution within biological systems. Meanwhile, the oxadiazole moiety can be designed to interact specifically with disease-causing targets. This dual functionality makes it an attractive candidate for personalized medicine approaches.
The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have greatly facilitated the preparation of complex organic molecules.
Once synthesized, this compound can be subjected to various biochemical assays to evaluate its biological activity. These assays may include cell-based assays to assess cytotoxicity, enzyme inhibition studies, and interaction studies with specific protein targets. The results from these studies will provide valuable insights into the potential therapeutic applications of this compound.
The growing body of research on heterocyclic compounds like oxadiazole derivatives continues to expand our understanding of their biological roles. Many studies have demonstrated the potent activity of oxadiazole-based compounds against various diseases, including cancer and infectious diseases. The introduction of additional functional groups into these structures can further enhance their activity and selectivity.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid (CAS No. 2171762-14-2) is a promising compound with significant potential in pharmaceutical research. Its unique structure combines multiple pharmacophores that can be exploited for targeted therapy and imaging applications. As synthetic chemistry continues to evolve, it is likely that more complex and sophisticated molecules like this one will be developed, offering new opportunities for drug discovery and development.
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